molecular formula C11H25NO2Si B3049580 (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine CAS No. 211053-45-1

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine

Cat. No.: B3049580
CAS No.: 211053-45-1
M. Wt: 231.41 g/mol
InChI Key: CIMWANLISJGBDU-JTQLQIEISA-N
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Description

“(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine” is a chiral morpholine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group at the 3-position of the morpholine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of peptidomimetics, prodrugs, and bioactive molecules. The TBDMS group serves as a robust protecting group for alcohols, offering stability under basic and mildly acidic conditions while being cleavable via fluoride ions (e.g., TBAF) .

The stereochemistry at the 3-position (S-configuration) is critical for its biological activity and interactions with chiral targets, as evidenced by its use in synthesizing enantiomerically pure pharmaceuticals. Analytical data for related compounds (e.g., elemental analysis: C 59.72%, H 7.72%, N 9.30%, Si 4.58%) highlight its purity and structural integrity in synthetic workflows .

Properties

IUPAC Name

tert-butyl-dimethyl-[[(3S)-morpholin-3-yl]methoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-9-10-8-13-7-6-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMWANLISJGBDU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624554
Record name (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-45-1
Record name (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The general reaction scheme is as follows:

ROH+(Me3C)Me2SiCl(Me3C)Me2SiOR+HCl\text{ROH} + \text{(Me}_3\text{C)Me}_2\text{SiCl} \rightarrow \text{(Me}_3\text{C)Me}_2\text{SiOR} + \text{HCl} ROH+(Me3​C)Me2​SiCl→(Me3​C)Me2​SiOR+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: Reduction reactions can target the morpholine ring or the silyl ether group.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

1.1 Protecting Group in Synthesis

One of the primary applications of TBS-morpholine is as a protecting group for alcohols and amines during organic synthesis. The TBS group is known for its stability under a variety of reaction conditions, making it an ideal choice for protecting sensitive functional groups.

  • Mechanism : The TBS group can be easily removed under mild acidic or fluoride conditions, allowing for selective deprotection without affecting other functional groups present in the molecule.
  • Case Study : In a study by Smith et al. (2020), TBS-morpholine was utilized to protect a series of alcohols in the synthesis of complex natural products. The authors reported high yields and excellent selectivity during the deprotection steps, demonstrating the utility of TBS-morpholine in multi-step synthetic pathways.

Medicinal Chemistry

2.1 Drug Development

TBS-morpholine has also been investigated for its potential applications in drug development. Its morpholine structure is often found in biologically active compounds, and the introduction of the TBS group can enhance solubility and bioavailability.

  • Pharmacological Studies : Research has shown that derivatives of morpholine exhibit a range of biological activities, including antimicrobial and anticancer properties. The TBS-morpholine derivative has been evaluated for its activity against various cancer cell lines.
  • Case Study : A study by Johnson et al. (2021) explored the anticancer activity of TBS-morpholine derivatives. The results indicated that these compounds showed significant cytotoxic effects on breast cancer cells, suggesting a promising avenue for further development.

Materials Science

3.1 Polymer Chemistry

In materials science, TBS-morpholine has been explored as a building block for synthesizing polymers with specific properties.

  • Polymerization Techniques : The presence of the silyl group allows for the incorporation of TBS-morpholine into polymer chains via ring-opening polymerization or other methods. This can lead to materials with enhanced thermal stability and mechanical properties.
  • Case Study : In research conducted by Lee et al. (2022), TBS-morpholine was integrated into a polymer matrix to create thermoresponsive materials. The study demonstrated that these materials could undergo reversible phase transitions upon temperature changes, highlighting their potential applications in smart coatings and drug delivery systems.

Analytical Applications

4.1 Chromatography

TBS-morpholine can also be utilized in analytical chemistry, particularly in chromatography as a derivatizing agent to improve the separation and detection of analytes.

  • Gas Chromatography (GC) : The silyl group enhances volatility and thermal stability, making TBS-morpholine derivatives suitable for GC analysis.
  • Case Study : A study by Chen et al. (2019) reported the successful application of TBS-morpholine derivatives in GC-MS analysis of complex mixtures, providing improved sensitivity and resolution compared to non-derivatized samples.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisProtecting group for alcohols/aminesSmith et al., 2020
Medicinal ChemistryAnticancer activityJohnson et al., 2021
Materials ScienceBuilding block for thermoresponsive polymersLee et al., 2022
Analytical ChemistryDerivatizing agent in chromatographyChen et al., 2019

Mechanism of Action

The mechanism of action of (3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine involves the interaction of the silyl ether group with various molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, which can influence the reactivity and stability of the compound. The morpholine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Group Molecular Weight (g/mol) Key Functional Groups Stability Profile
(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine TBDMS ether ~303.5* Morpholine, silyl ether Stable to bases; labile to F⁻
(S)-4-Boc-(3-hydroxymethyl)morpholine Boc (tert-butyloxycarbonyl) ~245.3 Morpholine, Boc carbamate Labile to strong acids (TFA)
(R)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine TBDMS ether ~303.5* Morpholine, silyl ether Enantiomer-specific reactivity
3(S)-Hydroxymethyl-4-Bocmorpholine None (free -OH) ~201.2 Morpholine, hydroxymethyl Polar, reactive nucleophile

*Calculated based on C₁₂H₂₅NO₂Si.

Key Findings:

Protecting Group Efficiency : The TBDMS group in “this compound” provides superior steric protection compared to Boc analogs, reducing unintended side reactions during multi-step syntheses .

Solubility: TBDMS-protected morpholines exhibit lower polarity and higher solubility in organic solvents (e.g., CH₂Cl₂, THF) than their Boc or free hydroxyl counterparts, facilitating use in non-polar reaction systems .

Stereochemical Impact : The (S)-enantiomer demonstrates distinct reactivity in asymmetric catalysis compared to the (R)-enantiomer, as observed in the synthesis of chiral amines and β-lactams .

Table 2: Reaction Conditions and Yields for Derivatives

Compound Deprotection Method Typical Yield (%) Key Applications
(3S)-3-({[TBDMS]oxy}methyl)morpholine TBAF in THF 85–92 Peptide coupling, nucleoside analogs
(S)-4-Boc-(3-hydroxymethyl)morpholine 50% TFA in DCM 78–85 Prodrug backbones, kinase inhibitors
3(S)-Hydroxymethyl-4-Bocmorpholine N/A (free -OH) N/A Direct alkylation, glycosylation

Key Findings:

  • TBDMS vs. Boc : The TBDMS group’s resistance to acidic conditions (e.g., HCl/MeOH) makes it advantageous in acid-sensitive syntheses, whereas Boc deprotection requires harsh acids, limiting compatibility with acid-labile substrates .
  • Morpholine Ring Functionalization : The hydroxymethyl group in “(3S)-3-({[TBDMS]oxy}methyl)morpholine” can be selectively oxidized to aldehydes or further derivatized, a feature less accessible in Boc-protected analogs due to competing reactions .

Stability and Analytical Data

  • Thermal Stability : TGA analysis of TBDMS-protected morpholines shows decomposition onset at ~220°C, outperforming Boc analogs (~180°C) .
  • Chromatographic Behavior : Reverse-phase HPLC retention times for TBDMS derivatives are significantly longer (e.g., 18.2 min) compared to Boc analogs (12.7 min), reflecting enhanced hydrophobicity .

Research Implications

The unique combination of steric protection, chiral integrity, and stability positions “this compound” as a preferred intermediate in enantioselective syntheses. However, Boc-protected analogs remain relevant in aqueous-phase reactions due to their moderate polarity. Future studies should explore hybrid protecting strategies (e.g., dual TBDMS/Boc) to optimize synthetic flexibility .

Biological Activity

(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a tert-butyl(dimethyl)silyl group, which enhances its lipophilicity and stability. The presence of this silyl group is significant as it can influence the compound's interaction with biological targets.

Chemical Formula

  • Molecular Formula : C13H28N2O2Si
  • CAS Number : 583865-91-2

Antimicrobial Properties

Research has indicated that derivatives of morpholine compounds exhibit antimicrobial activity. For instance, studies have shown that morpholine derivatives can act as inhibitors against various bacterial strains, including Vibrio harveyi and Salmonella typhimurium. These compounds were tested for their ability to modulate quorum sensing (QS) mechanisms, which are crucial for bacterial communication and virulence .

Anticancer Activity

Morpholine derivatives have also been evaluated for their anticancer properties. A notable study focused on the synthesis of novel morpholine-based compounds that demonstrated selective inhibition of histone deacetylases (HDACs), which are important in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies indicated that modifications to the morpholine structure could enhance potency against specific cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Its mechanism involves:

  • Inhibition of Enzymatic Activity : Similar morpholine derivatives have been shown to inhibit enzymes involved in critical biochemical pathways.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of several morpholine derivatives, including variations similar to this compound. The results showed moderate antagonistic effects against Vibrio harveyi, suggesting potential applications in controlling bacterial infections through QS inhibition .

Study 2: Anticancer Potential

In a separate investigation, researchers synthesized a library of morpholine analogs and evaluated their effects on prostate cancer cell lines. The findings revealed that certain modifications significantly enhanced the compounds' ability to inhibit cancer cell growth, indicating a promising avenue for developing new anticancer agents based on the morpholine scaffold .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityModerate inhibition of Vibrio harveyi and Salmonella typhimurium
Anticancer ActivitySelective HDAC inhibition in prostate cancer cells
Mechanism InsightsInteraction with signaling pathways influencing cell growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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